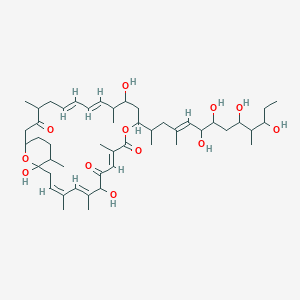
Halstoctacosanolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halstoctacosanolide A is a macrolide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Halstoctacosanolide A has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Recent studies have shown that this compound exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.
- Case Study : In a study published in Nature Scientific Reports, researchers isolated this compound from Amycolatopsis australiensis and tested its efficacy against multi-drug resistant bacteria. The compound showed promising results, inhibiting the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Anticancer Properties
The potential of this compound as an anticancer agent has also been explored. Preliminary investigations suggest that it may induce apoptosis in cancer cells.
- Case Study : A study highlighted in Biorxiv examined the effects of this compound on human cancer cell lines. The results indicated that the compound could inhibit cell proliferation and promote apoptosis in breast cancer cells, suggesting a pathway for further drug development .
Biosynthesis and Genetic Engineering
The biosynthetic pathways leading to the production of this compound have been characterized, providing insights into metabolic engineering possibilities.
- Genomic Insights : Research utilizing genome mining techniques has identified the biosynthetic gene clusters responsible for this compound production. This information can be leveraged to engineer microbial strains for enhanced yield and production of this compound .
Biotechnological Applications
Beyond its pharmaceutical potential, this compound may find applications in biotechnology due to its unique structural features.
- Case Study : A study published in Microbial Biotechnology discussed the use of this compound in developing biosensors for detecting bacterial infections. The compound's ability to interact with specific bacterial enzymes makes it suitable for such applications .
Data Table: Summary of Applications
Eigenschaften
Molekularformel |
C48H76O12 |
|---|---|
Molekulargewicht |
845.1 g/mol |
IUPAC-Name |
(3Z,5E,9E,17E,19E)-1,7,15-trihydroxy-4,6,10,16,22,28-hexamethyl-13-[(E)-6,7,9,11-tetrahydroxy-4,10-dimethyltridec-4-en-2-yl]-12,29-dioxabicyclo[23.3.1]nonacosa-3,5,9,17,19-pentaene-8,11,23-trione |
InChI |
InChI=1S/C48H76O12/c1-11-38(49)36(10)41(52)26-43(54)42(53)23-29(3)22-32(6)45-27-40(51)31(5)16-14-12-13-15-30(4)39(50)25-37-18-17-35(9)48(58,60-37)20-19-28(2)21-33(7)46(56)44(55)24-34(8)47(57)59-45/h12-14,16,19,21,23-24,30-32,35-38,40-43,45-46,49,51-54,56,58H,11,15,17-18,20,22,25-27H2,1-10H3/b13-12+,16-14+,28-19-,29-23+,33-21+,34-24+ |
InChI-Schlüssel |
GQHNSYURZJAIPC-IFGCVEQJSA-N |
Isomerische SMILES |
CCC(C(C)C(CC(C(/C=C(\C)/CC(C)C1CC(C(/C=C/C=C/CC(C(=O)CC2CCC(C(O2)(C/C=C(\C=C(\C(C(=O)/C=C(/C(=O)O1)\C)O)/C)/C)O)C)C)C)O)O)O)O)O |
Kanonische SMILES |
CCC(C(C)C(CC(C(C=C(C)CC(C)C1CC(C(C=CC=CCC(C(=O)CC2CCC(C(O2)(CC=C(C=C(C(C(=O)C=C(C(=O)O1)C)O)C)C)O)C)C)C)O)O)O)O)O |
Synonyme |
halstoctacosanolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















